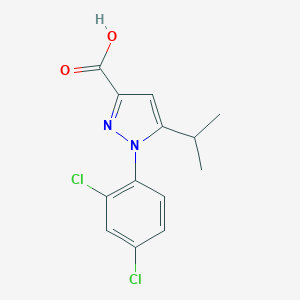
1-(2,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H12Cl2N2O2 and its molecular weight is 299.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound features a unique combination of a pyrazole ring and a 2,4-dichlorophenyl group, which may contribute to its pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H16Cl2N2O2 with a molecular weight of 327.21 g/mol. Its structure is characterized by:
| Component | Description |
|---|---|
| Pyrazole Ring | A five-membered ring containing two nitrogen atoms. |
| 2,4-Dichlorophenyl Group | A phenyl ring with two chlorine substituents at the 2 and 4 positions. |
| Isopropyl Group | A branched alkyl group enhancing lipophilicity. |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably, it may function as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. By inhibiting COX-1 and COX-2, the compound can potentially reduce the synthesis of pro-inflammatory mediators such as prostaglandins .
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit COX enzymes effectively:
| Compound | IC50 (µM) |
|---|---|
| This compound | Not specified |
| Celecoxib | 0.04 ± 0.01 |
| Other derivatives | Varies (0.04 - 0.09) |
These findings suggest that this compound could serve as a lead for developing new anti-inflammatory agents .
Antimicrobial Activity
In addition to its anti-inflammatory properties, the compound has been investigated for antimicrobial activity. Studies on related pyrazole derivatives have demonstrated effectiveness against various bacterial strains. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) that were competitive with standard antibiotics .
Case Study: Antiviral Activity
A study screened several pyrazole-based compounds for their ability to inhibit HIV-1 replication in cell cultures. Although specific data on this compound was not mentioned, related compounds showed promising results in inhibiting viral replication without significant cytotoxicity . This highlights the potential for further research into its antiviral properties.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on pyrazole derivatives to understand how structural modifications affect biological activity. This research emphasizes the importance of specific substituents in enhancing activity against targets like COX enzymes and bacterial pathogens .
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-5-propan-2-ylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-7(2)12-6-10(13(18)19)16-17(12)11-4-3-8(14)5-9(11)15/h3-7H,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPLQJSDTDAHBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591750 |
Source


|
| Record name | 1-(2,4-Dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126068-31-3 |
Source


|
| Record name | 1-(2,4-Dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














